molecular formula C8H8N2O B1315267 Pyrazolo[1,5-a]pyridin-2-ylmethanol CAS No. 76943-47-0

Pyrazolo[1,5-a]pyridin-2-ylmethanol

Cat. No.: B1315267
CAS No.: 76943-47-0
M. Wt: 148.16 g/mol
InChI Key: RBJIKLOMRJZRTN-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-2-ylmethanol is a heterocyclic compound with the molecular formula C8H8N2O. It features a fused ring system consisting of a pyrazole ring and a pyridine ring, with a methanol group attached to the second position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a]pyridin-2-ylmethanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazolo[1,5-a]pyridine-2-carboxylic acid with borane dimethyl sulfide in dry tetrahydrofuran (THF) under nitrogen at low temperatures. This reaction reduces the carboxylic acid to the corresponding alcohol, yielding this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyridin-2-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide, followed by nucleophilic substitution.

Major Products:

    Oxidation: Pyrazolo[1,5-a]pyridine-2-carboxaldehyde or Pyrazolo[1,5-a]pyridine-2-carboxylic acid.

    Reduction: Pyrazolo[1,5-a]pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pyrazolo[1,5-a]pyridin-2-ylmethanol has several applications in scientific research:

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Similar fused ring system but with a pyrimidine ring instead of a pyridine ring.

    Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a different ring fusion pattern.

Uniqueness: Pyrazolo[1,5-a]pyridin-2-ylmethanol is unique due to its specific ring fusion and the presence of a methanol group, which can be further functionalized. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJIKLOMRJZRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506306
Record name (Pyrazolo[1,5-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76943-47-0
Record name (Pyrazolo[1,5-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An adaptation of the method described in WO 96/01826 was used. Imidazole-1-carbothioic acid (2-imino-2H-pyridin-1-yl)-amide (200 mg, 1.37 mmol) and 2-chloromethyl-1-methyl-4-phenyl-1H-imidazole 6 (300 mg, 1.46 mmol) were dissolved in 1-propanol (25 mL) and the mixture was heated to reflux for 2 hours. The solvent was removed under reduced pressure and the residue dissolved in dichloromethane. The solution was washed with water and the organic layer was dried over Na2SO4 and concentrated. The residue was purified by chromatography on silica gel to afford the title compound (273 mg, 62%) as a yellow solid. LC-MS: m/z=322.1 (MH+), tR=2.29 min, method B.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
62%

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